molecular formula C20H18N4O3S4 B256461 N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

Cat. No. B256461
M. Wt: 490.7 g/mol
InChI Key: YLGIZPGTNKSBRJ-DMRGGFNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide, also known as "ALDA-1", is a small molecule drug that has been the subject of intense scientific research in recent years. ALDA-1 belongs to a class of compounds known as aldehyde dehydrogenase 2 (ALDH2) activators, which have been shown to have a wide range of potential therapeutic applications.

Mechanism of Action

ALDA-1 works by activating the enzyme ALDH2, which is responsible for breaking down toxic aldehydes that are produced by the body. By activating ALDH2, ALDA-1 helps to protect cells from the damaging effects of these aldehydes, which can contribute to a wide range of diseases and conditions.
Biochemical and Physiological Effects:
ALDA-1 has been shown to have a number of biochemical and physiological effects in animal models. These include improved cardiac function, reduced oxidative stress, and increased insulin sensitivity. ALDA-1 has also been shown to protect against the damaging effects of ischemia-reperfusion injury, which is a common complication of cardiovascular procedures.

Advantages and Limitations for Lab Experiments

One of the main advantages of ALDA-1 is that it is a small molecule drug, which makes it relatively easy to synthesize and study in the laboratory. ALDA-1 is also highly selective for ALDH2, which means that it has minimal off-target effects. However, one limitation of ALDA-1 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on ALDA-1. One area of interest is in the treatment of cardiovascular disease, where ALDA-1 may have potential as a therapeutic agent. Another area of interest is in the treatment of alcoholism, where ALDA-1 may be effective in reducing alcohol consumption and preventing relapse. Additionally, there is interest in exploring the potential of ALDA-1 in other disease areas, such as diabetes and neurodegenerative disorders.
In conclusion, ALDA-1 is a small molecule drug that has shown great promise in a number of different areas of research. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the scientific community is optimistic about the potential of this compound to improve human health and well-being.

Synthesis Methods

ALDA-1 was originally synthesized by a team of researchers led by Professor Daria Mochly-Rosen at Stanford University. The synthesis method involves a series of chemical reactions that result in the formation of the final compound. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

ALDA-1 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of cardiovascular disease. ALDA-1 has been shown to improve cardiac function in animal models of heart failure, and there is evidence to suggest that it may be effective in the treatment of other cardiovascular conditions as well.
Another area of research is in the treatment of alcoholism. ALDA-1 has been shown to reduce alcohol consumption in animal models, and there is hope that it may be effective in treating alcohol addiction in humans as well.

properties

Molecular Formula

C20H18N4O3S4

Molecular Weight

490.7 g/mol

IUPAC Name

(NE)-N-[(5E)-5-[4,5-dimethyl-3-(1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C20H18N4O3S4/c1-4-11-23-17(25)16(18-24(13(2)14(3)29-18)19-21-10-12-28-19)30-20(23)22-31(26,27)15-8-6-5-7-9-15/h4-10,12H,1,11H2,2-3H3/b18-16+,22-20+

InChI Key

YLGIZPGTNKSBRJ-DMRGGFNLSA-N

Isomeric SMILES

CC1=C(S/C(=C/2\C(=O)N(/C(=N\S(=O)(=O)C3=CC=CC=C3)/S2)CC=C)/N1C4=NC=CS4)C

SMILES

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C

Canonical SMILES

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.